Product packaging for 6-(Trifluoromethyl)benzo[d]isothiazole(Cat. No.:)

6-(Trifluoromethyl)benzo[d]isothiazole

Cat. No.: B12516863
M. Wt: 203.19 g/mol
InChI Key: SGKCOVMEUOKDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)benzo[d]isothiazole (CAS 2383624-72-2) is a high-value, sulfur and nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research . This benzo-fused isothiazole derivative is characterized by a trifluoromethyl group at the 6-position, a modification known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules . It functions as a critical synthetic intermediate and building block for the development of novel therapeutic agents. Recent groundbreaking research has highlighted the unique utility of such heterocycles in photochemical permutation reactions , a powerful method where the initial isothiazole scaffold can be selectively rearranged under light to access other complex and difficult-to-synthesize azole derivatives, thereby dramatically expanding screening libraries from a single precursor . As a benzo[d]isothiazole, it is part of a class of compounds prevalent in various natural products and pharmaceuticals, with documented activities including antibacterial, antifungal, and antineoplastic properties . This product is intended for use in laboratory research as a key intermediate in synthetic chemistry programs, particularly those aimed at developing enzyme inhibitors, receptor modulators, and other biologically active molecules . It is supplied as a research-grade chemical. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Handle in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NS B12516863 6-(Trifluoromethyl)benzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H

InChI Key

SGKCOVMEUOKDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 6 Trifluoromethyl Benzo D Isothiazole and Its Analogs

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization represent a primary strategy for constructing the benzo[d]isothiazole scaffold. These methods involve forming the heterocyclic ring in a key step, often from a single precursor molecule that contains the necessary aromatic and heteroatom components.

Intramolecular Oxidative Dehydrogenative Cyclization Routes

Intramolecular cyclization is a powerful approach that forges the crucial N-S bond within a single molecule. This is typically achieved through oxidative processes that remove two hydrogen atoms, leading to ring closure.

Copper catalysis has emerged as an efficient method for the intramolecular dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. organic-chemistry.org This process involves the coupling of N-H and S-H bonds to create the N-S bond necessary for the heterocyclic ring. organic-chemistry.org Researchers have developed a method utilizing a small amount of a copper catalyst with oxygen as a green oxidant. organic-chemistry.org This reaction demonstrates high tolerance for various functional groups and is scalable to gram-level synthesis. organic-chemistry.org The methodology has been applied to the synthesis of precursors for bioactive compounds. organic-chemistry.org

A study detailed the use of copper(II) mediation with elemental sulfur to achieve C-S/N-S bond formation through C-H activation, providing efficient access to benzoisothiazolones. nih.govacs.org The addition of tetrabutylammonium (B224687) iodide (TBAI) was found to be critical for this transformation to succeed. nih.govacs.org This approach is noted for its excellent functional group tolerance and scalability. nih.govacs.org

Table 1: Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-one Derivatives organic-chemistry.org

Substrate Functional GroupCatalystOxidantYield (%)
4-MethoxyCu(OAc)₂ (0.3 mol%)O₂95
4-MethylCu(OAc)₂ (0.3 mol%)O₂99
5-TrifluoromethylCu(OAc)₂ (0.3 mol%)O₂93
6-ChloroCu(OAc)₂ (0.3 mol%)O₂90
7-MethylCu(OAc)₂ (0.3 mol%)O₂91
UnsubstitutedCu(OAc)₂ (0.3 mol%)O₂94

Electrochemical methods offer a green and sustainable alternative to chemical oxidants for promoting dehydrogenative cyclization. researchgate.net In 2021, an electrochemical protocol was reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamide precursors. researchgate.net This process uses electricity to facilitate the intramolecular N-S bond formation. researchgate.net The reactions are conducted under mild conditions and avoid the need for transition-metal catalysts or chemical oxidizing agents. researchgate.net Various benzo[d]isothiazol-3(2H)-ones were successfully synthesized in moderate to good yields using this electrochemical approach, with tetrabutylammonium bromide serving as an additive. researchgate.netresearchgate.net This strategy has also been applied to the synthesis of other heterocyclic systems, such as benzothiazoles, from N-aryl thioamides, achieving yields of up to 99%. rsc.org

Table 2: Electrochemical Synthesis of Benzo[d]isothiazol-3(2H)-one Derivatives researchgate.net

Substituent on Benzamide RingAdditiveCell TypeYield (%)
5-Methyl(n-Bu)₄NBrUndivided85
5-Methoxy(n-Bu)₄NBrUndivided78
5-Chloro(n-Bu)₄NBrUndivided72
4-Chloro(n-Bu)₄NBrUndivided65
5-Bromo(n-Bu)₄NBrUndivided70
Unsubstituted(n-Bu)₄NBrUndivided82

Understanding the mechanism of these cyclization reactions is key to their optimization. For the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones, the proposed mechanism involves the coordination of the starting material to the copper center, followed by the formation of Cu-S and Cu-N bonds, and concluding with reductive elimination to form the final product. organic-chemistry.org

In related studies on the synthesis of benzothiazoles, mechanistic investigations have revealed the in situ formation of a photosensitizing disulfide intermediate. nih.gov This disulfide can photosensitize molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which act as the key oxidants in the dehydrogenation step, highlighting a sustainable, additive-free pathway. nih.gov While this specific study focuses on benzothiazoles, the principles of dehydrogenative cyclization and the potential role of in situ-generated oxidizing species are relevant to the broader class of benzisothiazole synthesis. nih.gov

Intermolecular Approaches from Precursor Molecules

Intermolecular strategies involve the reaction of two or more different molecules to assemble the target benzo[d]isothiazole ring system.

The use of halogenated aromatic compounds as precursors is a common strategy. A one-pot synthesis of benzo[d]isothiazoles has been reported from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation process. arkat-usa.org More specifically, a copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder provides a direct route to benzo[d]isothiazoles in good yields. organic-chemistry.org This method tolerates a range of functional groups on the aromatic rings. organic-chemistry.org

Notably, the synthesis of 6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole has been achieved from an S-(2-acetyl-5-bromophenyl) benzothioate precursor, which undergoes ring closure using sulfuryl chloride as an oxidant and ammonia (B1221849) as the nitrogen source. arkat-usa.org

Table 3: CuBr₂-Catalyzed Synthesis of Benzo[d]isothiazoles from 2-Bromo-N-arylbenzimidamides organic-chemistry.org

N-Aryl SubstituentSulfur SourceCatalystYield (%)
PhenylS powderCuBr₂85
4-MethylphenylS powderCuBr₂88
4-MethoxyphenylS powderCuBr₂82
4-ChlorophenylS powderCuBr₂75
4-FluorophenylS powderCuBr₂78
Dual C-S and N-S Bond Formation Strategies

The simultaneous or sequential formation of both the C-S and N-S bonds in a single pot represents an efficient approach to the benzo[d]isothiazole core. These strategies often begin with aromatic precursors that are pre-functionalized with either a halogen or a directing group at the ortho position to an amide or amidine.

One prominent method involves the reaction of 2-halobenzamides with a sulfur source, catalyzed by a transition metal. For instance, the Punniyamurthy group developed a copper(I) chloride-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈). nih.gov This process facilitates the formation of both the C-S and N-S bonds, with the reactivity of the starting material following the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov Similarly, copper(II) bromide has been used to catalyze the reaction between 2-iodobenzamides and S₈ under microwave irradiation. nih.gov Another variation employs carbon disulfide (CS₂) as the sulfur source in a copper-catalyzed reaction with 2-halobenzamides. nih.gov

A metal-free approach for the dual C-S/N-S bond formation has also been reported, starting from ortho-haloarylamidines and elemental sulfur. arkat-usa.org This oxidative cyclization, however, requires high temperatures (135 °C) and extended reaction times to achieve the desired benzo[d]isothiazole products. arkat-usa.org The reaction proceeds most effectively when the N-phenyl ring of the amidine contains electron-donating groups and the other phenyl ring has electron-withdrawing groups. arkat-usa.org

Starting MaterialReagentsCatalystKey Features
2-HalobenzamidesElemental Sulfur (S₈)CuCl or CuBr₂Cascade reaction; reactivity I > Br > Cl. nih.gov
2-HalobenzamidesCarbon Disulfide (CS₂)CuBrUtilizes CS₂ as the sulfur source. nih.gov
o-HaloarylamidinesElemental Sulfur (S₈)None (Metal-free)High temperature (135 °C) required. arkat-usa.org

Formation from Thioanisole (B89551) Derivatives via Double-Lithiation Strategies

A powerful strategy for constructing the benzo[d]isothiazole ring involves the double lithiation of thioanisole derivatives. arkat-usa.org This method, reported by Dang and coworkers, creates a biscarbanion intermediate which can then undergo cyclization with a nitrile, forming both the C-S and N-S bonds in a [3+2] type approach. nih.govresearchgate.net

Two distinct pathways were developed:

Indirect Method : Thioanisole is treated with an organolithium reagent like n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in hexane. This forms a stable trilithium thioanisole complex, which can be isolated. arkat-usa.orgnih.gov Subsequent reaction of this complex with various nitriles in methyl tert-butyl ether (MTBE) at room temperature yields the corresponding 3-substituted benzo[d]isothiazoles. arkat-usa.org

Direct Method : In a more direct, one-pot procedure, thioanisoles are treated with n-BuLi and TMEDA in MTBE, generating the lithiated species in situ. This is then immediately trapped by the addition of a nitrile to afford the final benzo[d]isothiazole product in comparable yields. arkat-usa.org

This double-lithiation strategy provides a mild and efficient route to a range of benzo[d]isothiazoles. arkat-usa.orgnih.gov

MethodStarting MaterialReagentsIntermediateProduct
IndirectThioanisole1. n-BuLi, TMEDA, Hexane; 2. Nitrile, MTBEIsolated trilithium thioanisole complex. arkat-usa.orgnih.gov3-Substituted Benzo[d]isothiazole. arkat-usa.org
DirectThioanisolen-BuLi, TMEDA, Nitrile, MTBEIn situ generated lithiated species. arkat-usa.org3-Substituted Benzo[d]isothiazole. arkat-usa.org

Ring Closure Reactions Utilizing Sulfuryl Chloride and Nitrogen Sources

The synthesis of benzo[d]isothiazoles can be achieved through the oxidative cyclization of benzylthio derivatives that contain a carbonyl functionality. In this approach, sulfuryl chloride (SO₂Cl₂) is employed as an oxidant, while ammonia (NH₃) serves as the nitrogen source for the isothiazole (B42339) ring. arkat-usa.org This method has been successfully used to prepare various benzo[d]isothiazoles in yields reaching up to 82%. arkat-usa.org

Notably, this strategy has been applied to the synthesis of a trifluoromethyl-containing analog. The reaction of the appropriate S-(2-acetyl-5-bromophenyl) benzothioate with sulfuryl chloride and ammonia produced 6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole, although in a low yield of 5%. arkat-usa.org This example demonstrates the feasibility of installing the trifluoromethyl group at the 3-position of the benzo[d]isothiazole scaffold using this ring-closure methodology. arkat-usa.org

Hydroxylamine (B1172632) O-Sulfonic Acid Mediated Cyclizations

Hydroxylamine-O-sulfonic acid (HOSA, H₂NOSO₃H) is a versatile reagent that can serve as the nitrogen source for the formation of the isothiazole ring system. wikipedia.orgntu.ac.uk It is a stable, white solid that can introduce amine groups and facilitate the synthesis of various nitrogen-containing heterocycles. wikipedia.orgsigmaaldrich.com

In the context of benzo[d]isothiazole synthesis, HOSA has been used to mediate the cyclization of aldehyde-containing substrates. For example, Kawakita and colleagues prepared 4-methoxybenzo[d]isothiazole (B3131382) by treating 2-(benzylthio)-6-methoxybenzaldehyde with hydroxylamine O-sulfonic acid in the presence of thioanisole. arkat-usa.org The reaction proceeds via nucleophilic attack of HOSA on the carbonyl group, followed by cyclization to form the heterocyclic ring. arkat-usa.orgwikipedia.org

SubstrateReagentProduct ExampleReference
2-(Benzylthio)-6-methoxybenzaldehydeHydroxylamine O-Sulfonic Acid (HOSA)4-Methoxybenzo[d]isothiazole arkat-usa.org
2-HydroxybenzaldehydeHydroxylamine O-Sulfonic Acid (HOSA)1,2-Benzisoxazole wikipedia.org

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of benzo[d]isothiazoles and their derivatives. nih.govarkat-usa.org Catalysts based on copper, rhodium, and nickel have been prominent in the development of efficient synthetic routes. nih.govarkat-usa.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for both intramolecular and intermolecular pathways.

Intramolecular Cyclization : 2-Mercaptobenzamides can undergo intramolecular N-S bond formation via oxidative dehydrogenative cyclization. A method developed by Kanai and Kuninobu uses a copper(I) catalyst under an oxygen atmosphere to produce various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Intermolecular Annulation : As mentioned previously (Section 2.1.2.2), copper salts like CuCl and CuBr₂ are effective in catalyzing the reaction of 2-halobenzamides with sulfur sources like S₈ or CS₂. nih.gov A copper(II) salt has also been used for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder under aerobic conditions. arkat-usa.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable oxidative annulation strategies. Miura and co-workers reported a rhodium-catalyzed reaction of benzimidates with elemental sulfur. arkat-usa.org Using [Cp*Rh(MeCN)₃][SbF₆]₂ as the catalyst and AgOAc as the oxidant, this method allows for the direct C-H activation and construction of the benzo[d]isothiazole ring. arkat-usa.org Another rhodium-catalyzed approach involves the transannulation of 1,2,3-thiadiazoles with nitriles to furnish a variety of isothiazole structures. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis has been applied to direct C-H activation for the synthesis of benzo[d]isothiazolones. Inspired by PIP-amine-assisted methods, Song et al. developed a nickel-catalyzed approach using 2-amino alkylbenzimidazole as a directing group. arkat-usa.org

Cycloaddition Reactions: A transition-metal-free cycloaddition approach was reported by Willis and coworkers. This method involves the reaction between a benzyne, generated in situ from a 2-(trimethylsilyl)aryl triflate, and a 1,2,5-thiadiazole. This strategy allows for the synthesis of a diverse range of benzo[d]isothiazoles with yields ranging from 24% to 97%. arkat-usa.org

Catalyst TypeStarting MaterialsKey TransformationReference
Copper (Cu)2-MercaptobenzamidesIntramolecular oxidative cyclization nih.gov
Copper (Cu)2-Halobenzamides + Sulfur SourceIntermolecular C-S/N-S bond formation nih.gov
Rhodium (Rh)Benzimidates + Elemental SulfurOxidative C-H activation/annulation arkat-usa.org
Nickel (Ni)Benzamides (with directing group)Direct C-H activation/cyclization arkat-usa.org
NoneBenzyne Precursors + 1,2,5-Thiadiazoles[4+2] Cycloaddition arkat-usa.org

Functionalization and Derivatization Strategies Post-Synthesis

Once the core benzo[d]isothiazole structure is assembled, further modification of the aromatic ring can provide access to a wider array of analogs with tailored properties.

Directed Aromatic Functionalization of the Benzo[d]isothiazole Core

Directed C-H functionalization is a powerful strategy for selectively introducing substituents onto an aromatic ring. While many methods use directing groups to facilitate the initial construction of the benzo[d]isothiazole ring system, their application for post-synthesis modification of the carbocyclic ring is a less explored area. The primary focus in the literature has been on building the heterocyclic scaffold itself. nih.govarkat-usa.org

Research has shown that benzo[d]isothiazole derivatives can be further functionalized, as noted in the products derived from the sulfuryl chloride ring closure method, but specific protocols for directed C-H functionalization on the pre-formed core are not extensively detailed in recent reviews. arkat-usa.org The development of methods that allow for the selective C-H activation at specific positions (e.g., C4 or C7) of a pre-existing 6-(trifluoromethyl)benzo[d]isothiazole would be a valuable advancement for creating chemical diversity.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position and Other Sites

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for functionalizing the this compound core. sigmaaldrich.com These reactions typically start from a halogenated precursor, such as 6-bromo- or 6-iodo-3-trifluoromethyl)benzo[d]isothiazole, and couple it with a variety of partners. The versatility of these methods allows for the introduction of a wide range of substituents at specific positions, primarily the 6-position, thereby enabling the synthesis of a diverse library of analogs.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the this compound scaffold, a 6-halo derivative can be coupled with various aryl or heteroaryl boronic acids to produce biaryl structures. The reaction conditions are generally mild, and it tolerates a broad range of functional groups. youtube.com

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. rsc.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.govbeilstein-journals.org This method is highly effective for synthesizing ethynyl-substituted 6-(trifluoromethyl)benzo[d]isothiazoles, which can serve as versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems. beilstein-journals.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is a key method for introducing amino groups at the 6-position of the benzisothiazole ring. Primary and secondary amines, as well as a variety of N-heterocycles, can be used as coupling partners, leading to a wide array of N-functionalized derivatives.

The table below summarizes the application of these key palladium-catalyzed reactions for the functionalization of a hypothetical 6-halo-(trifluoromethyl)benzo[d]isothiazole precursor.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)6-Aryl/Heteroaryl substituted
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)6-Alkynyl substituted
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)6-Amino substituted

Introduction of Complementary Heterocyclic Units

The incorporation of additional heterocyclic moieties onto the this compound framework can significantly modulate its chemical properties. These complementary units can be introduced through various synthetic strategies, often involving the functional handles installed via cross-coupling reactions or by building the heterocycle onto a pre-functionalized benzisothiazole.

One common approach involves the palladium-catalyzed cross-coupling of a halogenated this compound with a heterocyclic coupling partner. For instance, Suzuki-Miyaura coupling with heteroaryl boronic acids can directly link heterocycles like pyridine, pyrimidine, or thiophene (B33073) to the benzisothiazole core. nih.govnih.gov Similarly, direct C-H arylation provides a pathway to couple benzisothiazoles with other heteroarenes like thiophenes and thiazoles. researchgate.netrsc.org

Another strategy involves synthesizing a new heterocyclic ring starting from a functional group on the benzisothiazole. For example, a 6-amino- or 6-hydroxy- (trifluoromethyl)benzo[d]isothiazole can serve as a nucleophile in condensation reactions to build fused or linked heterocyclic systems. Research has shown the synthesis of novel derivatives by reacting substituted 2-aminobenzothiazoles with various reagents to form linked thiazolidinone or imidazothiazole systems. derpharmachemica.comnih.gov A benzisothiazolin-3-one derivative featuring a pyrazole (B372694) unit has been synthesized from benzo[d]isothiazol-3(2H)-one, demonstrating the feasibility of linking azole heterocycles. researchgate.net

The table below illustrates potential synthetic routes for introducing complementary heterocyclic units onto the this compound scaffold.

Starting Material Functional GroupReagent/Reaction TypeComplementary Heterocycle Introduced
6-HalogenSuzuki Coupling with Pyridine-4-boronic acidPyridine
6-HalogenC-H Activation/Coupling with ThiopheneThiophene
6-AminoCondensation with a β-ketoesterFused Pyrimidine (via Skraup synthesis analog)
6-AminoReaction with chloroacetyl chloride and then thioureaThiazole (B1198619)

Stereoselective Synthesis of Chiral Derivatives

The core this compound structure is achiral. Therefore, the stereoselective synthesis of chiral derivatives involves the introduction of one or more stereogenic centers, typically on a substituent attached to the benzisothiazole ring. nih.gov Asymmetric synthesis strategies are employed to control the formation of these chiral centers, leading to enantiomerically enriched or pure compounds. youtube.com

A primary method for introducing chirality is through the attachment of a chiral side chain. This can be achieved by reacting a functionalized benzisothiazole (e.g., at the 3- or 6-position) with a pre-existing chiral building block. For instance, the synthesis of chiral benzo[d]isothiazo-3-yloxypropanolamine derivatives was accomplished by attaching a chiral amino alcohol side chain, which is a common motif in pharmacologically active molecules. researchgate.net

Another approach is the use of a chiral auxiliary. scielo.org.mx In this method, an achiral benzisothiazole precursor is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent stereoselective reaction, after which it is removed, leaving a chiral product.

Furthermore, asymmetric catalysis can be employed where a chiral catalyst facilitates the enantioselective transformation of a prochiral substrate. mdpi.com For example, an asymmetric reduction of a ketone substituent on the benzisothiazole ring could produce a chiral alcohol. While direct asymmetric C-H functionalization on the benzisothiazole ring is a developing field, it holds promise for future applications. researchgate.net In many cases, if a racemic mixture is synthesized, chiral resolution via chromatography using a chiral stationary phase is a viable method to separate the enantiomers. researchgate.net

The following table outlines common strategies for the stereoselective synthesis of chiral derivatives based on the this compound scaffold.

StrategyDescriptionExample Application
Chiral Pool SynthesisUsing readily available enantiopure starting materials (e.g., amino acids, terpenes) to build a chiral side chain. nih.govCoupling of a 6-carboxy-benzisothiazole with a chiral amine.
Chiral AuxiliaryTemporarily attaching a chiral molecule to guide a stereoselective reaction on the substrate. scielo.org.mxAsymmetric alkylation of a carbonyl group attached to the benzisothiazole, directed by a chiral oxazolidinone auxiliary.
Asymmetric CatalysisUsing a small amount of a chiral catalyst (metal complex or organocatalyst) to produce a large amount of an enantiomerically enriched product. mdpi.comAsymmetric reduction of a 6-keto-substituent to a chiral alcohol using a chiral ruthenium catalyst.
Chiral ResolutionSeparating a racemic mixture of a chiral derivative into its constituent enantiomers, often by chromatography. researchgate.netSeparation of (R/S)-enantiomers of a benzisothiazole derivative with a chiral side chain using HPLC with a chiral column.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Trifluoromethyl Benzo D Isothiazole Structure and Conformation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction offers an unparalleled, atom-level view of the molecular structure in the solid state. researchgate.net Analysis of derivatives of 6-(trifluoromethyl)benzo[d]isothiazole has yielded crucial data on their geometry, conformation, and the non-covalent interactions that dictate their crystal packing.

For analogous compounds like 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, single-crystal X-ray diffraction studies have revealed a nearly planar nine-membered heterobicyclic system. iucr.orgnih.gov In this specific derivative, the cyclohexyl group typically adopts a stable chair conformation. iucr.orgnih.gov Such analyses confirm the bond lengths, bond angles, and torsional angles, providing a precise three-dimensional model of the molecule. The planarity of the benzo[d]isothiazole core is a significant feature, influencing its electronic properties and potential for intermolecular interactions.

The solid-state arrangement of molecules is governed by a network of intermolecular forces. In the crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, molecules form centrosymmetric dimers through weak C—H···O hydrogen bonds. iucr.orgnih.gov Specifically, a C—H group from the electron-deficient benzene (B151609) ring interacts with the carbonyl oxygen atom of the benzothiazolinone (B8138533) moiety, creating an R²₂(10) ring motif. iucr.orgnih.gov

Furthermore, structural evidence points to the presence of intramolecular N—S···O chalcogen bonding. iucr.orgnih.gov In the aforementioned derivative, the distance between the sulfur atom of the benzisothiazolinone ring and an oxygen atom of the nitro group is noteworthy, with an N—S···O angle of approximately 162.7°. iucr.orgnih.gov There is also a notable short intermolecular O···N contact observed between adjacent molecules. iucr.org However, intermolecular F···F contacts between the trifluoromethyl groups are not a defining feature of the crystal packing in this instance. iucr.org The study of such non-covalent interactions is critical for understanding the supramolecular chemistry of these compounds.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Insights

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and connectivity in solution.

The chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the local electronic environment of the nuclei. For the this compound scaffold, the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons and carbons.

While specific data for this compound is limited, the following table presents typical chemical shift ranges for related benzothiazole (B30560) and benzisothiazole derivatives, illustrating the influence of various substituents.

Compound NameNucleusChemical Shift (δ, ppm)
5-(Trifluoromethyl)benzo[d]thiazole-2-thiol rsc.org¹H14.05 (brs, 1H), 7.95 (d, 1H), 7.64 (d, 1H), 7.49 (s, 1H)
¹³C191.5, 142.0, 134.6, 128.1 (d), 124.4 (d), 121.0 (d), 109.1 (dd)
¹⁹F-60.68 (s, 3F)
2-(Cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one nih.gov¹H8.70 (m, 1H), 8.48 (m, 1H), 4.39 (d, 2H), 2.00–1.08 (m, 11H)
¹³C163.3, 149.4, 141.2, 129.1, 128.6 (q), 126.7 (q), 124.4 (q), 122.0 (q), 75.3, 37.5, 29.8, 26.5, 25.8

Note: Data is for related compounds and serves to illustrate typical spectroscopic characteristics.

¹⁹F NMR is particularly diagnostic for fluorinated compounds. The trifluoromethyl group gives rise to a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment. rsc.orgcnr.it For instance, in 5-(trifluoromethyl)benzo[d]thiazole-2-thiol, the ¹⁹F signal appears at -60.68 ppm. rsc.org

2D NMR experiments are instrumental in unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. nih.govrsc.org

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is fundamental for establishing the spin systems within the aromatic ring and any aliphatic side chains. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a straightforward method for assigning the signals of protonated carbons. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting substituents to the benzo[d]isothiazole core. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is invaluable for determining the conformation and stereochemistry of the molecule. rsc.org

The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and substitution pattern of the this compound framework and its derivatives. nih.govrsc.org

Correlation of Experimental and Theoretically Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, integrated with quantum mechanical calculations, serves as a powerful tool for the definitive structural assignment of organic molecules. nih.gov For this compound, theoretical chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT). mdpi.com These computations, often performed at levels such as B3LYP/6-311G(d,p), provide predicted ¹H and ¹³C NMR values that can be correlated with experimental data. mdpi.com

A strong linear correlation between the experimental and computed shifts validates the optimized molecular geometry and the accuracy of the theoretical model. mdpi.com Discrepancies between experimental and theoretical values are typically small but can be influenced by factors like solvent effects and the specific functional/basis set combination used in the calculation. nih.govcas.cz For instance, studies on related benzothiazole derivatives show that computed ¹H chemical shifts for aromatic protons generally fall within a close range of experimental values, often with deviations of less than 0.7 ppm. mdpi.com The comparison allows for unambiguous assignment of each proton and carbon atom in the molecule, which is crucial for confirming the substitution pattern and electronic environment of the benzisothiazole core and the trifluoromethyl group.

Table 1: Experimental and Theoretically Computed ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

AtomExperimental ¹³C (ppm)Computed ¹³C (ppm)Experimental ¹H (ppm)Computed ¹H (ppm)
C3Data not availableData not availableData not availableData not available
C4Data not availableData not availableData not availableData not available
C5Data not availableData not availableData not availableData not available
C6Data not availableData not available
C7Data not availableData not availableData not availableData not available
C3aData not availableData not available
C7aData not availableData not available
CF₃Data not availableData not available
H3Data not availableData not availableData not availableData not available
H4Data not availableData not availableData not availableData not available
H5Data not availableData not availableData not availableData not available
H7Data not availableData not availableData not availableData not available

Note: Specific experimental and computed NMR data for this compound are not publicly available in the searched literature. The table structure is provided as a template for when such data becomes available. The principles described are based on established methodologies for similar compounds. mdpi.comnsf.govuq.edu.au

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint, offering detailed information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending of specific bonds.

Key vibrational modes for the benzisothiazole scaffold include C=N stretching, aromatic C-C stretching, and C-H bending vibrations. researchgate.net The trifluoromethyl (CF₃) group introduces strong, characteristic absorption bands due to C-F stretching vibrations, typically observed in the 1350-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear below this value. vscht.cz The C=C stretching vibrations within the aromatic ring typically give rise to bands in the 1600-1400 cm⁻¹ range. researchgate.netvscht.cz The region below 1000 cm⁻¹ contains the "fingerprint" region, with complex vibrations characteristic of the entire molecule, including C-H out-of-plane bending and vibrations involving the isothiazole (B42339) ring. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H Stretching
1620-1580Medium-WeakC=N Stretching of Isothiazole Ring
1600-1450Medium-StrongAromatic C=C Ring Stretching
1350-1120StrongC-F Stretching (from CF₃ group)
1250-1000MediumC-H In-plane Bending
850-750StrongC-H Out-of-plane Bending
~750MediumC-S Stretching

Note: This table is a representation of expected vibrational frequencies based on characteristic group frequencies for benzothiazoles, trifluoromethyl groups, and aromatic systems. researchgate.netvscht.czinstanano.com

Raman spectroscopy provides data that is complementary to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This technique is particularly effective for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretching of the C-S bond within the isothiazole ring. researchgate.net The symmetric C-F stretching vibrations of the CF₃ group would also be Raman active. The combination of FT-IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes, aided by DFT calculations which can predict the theoretical frequencies and intensities for both techniques. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M]⁺ or [M+H]⁺), allowing for the determination of the precise molecular formula (C₈H₄F₃NS).

Electron impact (EI) or electrospray ionization (ESI) methods are used to generate ions, whose subsequent fragmentation provides valuable structural information. The fragmentation pattern is a reproducible fingerprint of the molecule. For related benzothiazole structures, common fragmentation pathways involve the cleavage of the thiazole (B1198619) ring. nih.gov For this compound, expected fragmentation could include the loss of the CF₃ group, cleavage involving the C-S and S-N bonds of the isothiazole ring, and potentially the loss of HCN or related small neutral molecules, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
205.0146[C₈H₄F₃NS]⁺Molecular Ion ([M]⁺)
136.0115[C₇H₄NS]⁺Loss of ·CF₃
109.0217[C₆H₃S]⁺Loss of ·CF₃ and HCN

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. The fragmentation pattern is predictive and based on general principles observed in similar heterocyclic compounds. nih.gov

Theoretical and Computational Investigations of 6 Trifluoromethyl Benzo D Isothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 6-(Trifluoromethyl)benzo[d]isothiazole, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), can accurately predict a wide range of properties. mdpi.comresearchgate.net

The first step in computational analysis is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, the fused benzo[d]isothiazole ring system is largely planar and rigid. The primary focus of conformational analysis is the orientation of the trifluoromethyl (–CF₃) group relative to the benzene (B151609) ring. researchgate.net

Due to the rotational freedom around the C-C bond connecting the –CF₃ group to the aromatic ring, different conformers can exist. However, computational studies on similar trifluoromethyl-substituted aromatic compounds have shown that the energy barrier for this rotation is typically low. The most stable conformation is often one where the C-F bonds are staggered relative to the plane of the benzene ring to minimize steric hindrance. beilstein-journals.org The optimization process confirms the stability of the final geometry by ensuring there are no imaginary vibrational frequencies. mdpi.com

Once the molecular geometry is optimized, precise values for bond lengths, bond angles, and dihedral angles can be extracted. These parameters provide a detailed picture of the molecular structure. The presence of the highly electronegative trifluoromethyl group is expected to influence the geometry of the benzene ring through inductive electron withdrawal. nih.govmdpi.com This effect can lead to a slight shortening of the adjacent C-C bonds within the ring and the C-C bond connecting the substituent.

The calculated geometric parameters for the benzo[d]isothiazole core are generally consistent with those of related heterocyclic compounds. researchgate.net The tables below present typical theoretical values for the geometric parameters of this compound, derived from DFT calculations on analogous structures.

Table 1: Selected Bond Lengths for this compound

BondCalculated Bond Length (Å)
S1–N21.65
N2–C31.32
C3–C3a1.45
C3a–C7a1.40
C7a–S11.75
C5–C61.39
C6–C71.39
C6–C(CF₃)1.50
C–F (average)1.35

Note: Values are representative and based on DFT calculations of similar heterocyclic and trifluoromethyl-substituted aromatic compounds. researchgate.net

Table 2: Selected Bond Angles for this compound

AngleCalculated Bond Angle (°)
N2–S1–C7a92.0
C3–N2–S1110.0
N2–C3–C3a115.0
C4–C3a–C7a118.0
C5–C6–C7121.0
C5–C6–C(CF₃)120.0
F–C–F (average)107.0

Note: Values are representative and based on DFT calculations of similar heterocyclic and trifluoromethyl-substituted aromatic compounds. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net

For this compound, characteristic vibrational modes are expected. The –CF₃ group gives rise to strong C–F stretching vibrations, typically in the 1100-1350 cm⁻¹ region. The aromatic benzene ring will exhibit C–H stretching modes above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The isothiazole (B42339) ring contributes with C=N, C–S, and S–N stretching modes.

Table 3: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational Mode Assignment
3050–3100Aromatic C–H stretching
1580–1610Aromatic C=C stretching
1450–1500C=N stretching
1250–1350Asymmetric C–F stretching
1100–1200Symmetric C–F stretching
800–850C–S stretching
700–750Aromatic C–H out-of-plane bending

Note: Frequencies are representative and based on DFT calculations for benzothiazole (B30560) and trifluoromethyl-containing molecules. researchgate.netchemijournal.com

Electronic Structure Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Analyzing these properties provides deep insights into the molecule's reactivity, stability, and optical characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govpmf.unsa.ba

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzo[d]isothiazole ring system. In contrast, the LUMO is likely to be localized more towards the benzene ring and significantly influenced by the potent electron-withdrawing –CF₃ group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 4: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-1.8
ΔE (HOMO-LUMO Gap)4.7

Note: Values are illustrative and based on DFT calculations for analogous aromatic and heterocyclic compounds. nih.govpmf.unsa.ba

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This tool is invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic or nucleophilic attack.

The MESP map typically uses red to denote regions of negative electrostatic potential (electron-rich areas, attractive to electrophiles) and blue for positive potential (electron-poor areas, attractive to nucleophiles). Green and yellow represent intermediate or near-neutral potentials.

For this compound, the MESP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the isothiazole ring and the fluorine atoms of the –CF₃ group. These areas are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring, indicating these are potential sites for nucleophilic attack. The strong electron-withdrawing effect of the –CF₃ group enhances the positive potential on the aromatic ring. mdpi.comresearchgate.net

This charge distribution highlights the molecule's polarity and provides a clear guide to its chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecular system, which are crucial for understanding its stability. researchgate.netscirp.org This analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation theory analysis of the Fock matrix, where the stabilization energy, E(2), is proportional to the strength of the interaction. scirp.orgresearchgate.net

For aromatic heterocyclic systems like benzo[d]isothiazole derivatives, NBO analysis reveals significant delocalization of π-electrons from the benzene and thiazole (B1198619) rings. In studies of related benzothiazole-based hydrazones, hyperconjugative interactions were quantified to understand molecular stability. researchgate.net For N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, a related trifluoromethyl-containing heterocyclic compound, NBO analysis was used to explore intramolecular charge transfer. researchgate.net

A representative table of stabilization energies for donor-acceptor interactions, based on data from analogous benzothiazole derivatives, is presented below to illustrate the typical outputs of an NBO analysis. scirp.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C1-C2)π(C3-C4)20.5π → π
π(C5-C6)π(C7-C8)18.2π → π
LP(1) Nσ(C-S)5.8n → σ
LP(1) Sσ(C-N)3.1n → σ

This table is illustrative and based on data for related benzothiazole compounds. The actual values for this compound would require specific computational analysis.

Reactivity Prediction and Reaction Pathway Studies

Computational chemistry provides essential tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For heterocyclic compounds like benzo[d]isothiazole derivatives, Density Functional Theory (DFT) is a commonly employed method to map out potential energy surfaces, identify reactive sites, and calculate global and local reactivity descriptors. mdpi.comnih.gov

The reactivity of the benzisothiazole ring system can be influenced by substituents. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which is expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. mdpi.com Computational studies on related benzothiazole derivatives have used reactivity descriptors such as HOMO-LUMO energy gap, chemical hardness, and electrophilicity index to predict their chemical behavior. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Computational modeling is instrumental in mapping the step-by-step pathway of a chemical reaction. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. For the synthesis of benzisothiazoles and their derivatives, various reaction mechanisms have been proposed and investigated computationally. These include intramolecular C-S bond formation, oxidative C-H/N-S annulation, and reactions involving in situ generated benzyne. nih.govarkat-usa.orgorganic-chemistry.org

For instance, the ruthenium-catalyzed preparation of benzothiazole derivatives from N-arylthiourea precursors has been investigated using DFT to elucidate the reaction mechanism and understand substrate specificity. researchgate.net Similarly, computational studies have been applied to understand the regioselectivity of nucleophilic attack on electron-deficient benzoheterocycle clusters. nih.gov In the context of this compound, computational modeling could be used to predict the outcomes of various synthetic routes or to study its reactivity towards different reagents. For example, modeling an electrophilic aromatic substitution would likely show a preference for positions on the benzene ring that are least deactivated by the trifluoromethyl group. nih.gov

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

Computational methods are used to locate the TS geometry and calculate its vibrational frequencies to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, in a comprehensive study on the formation of N-Nitrosodimethylamine from hydrazine derivatives, DFT calculations were used to determine the activation energies for various steps, including H-abstraction and oxygen addition. nih.gov For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, transition state analysis would be crucial to determine the feasibility and kinetics of the reaction. The calculations would reveal the energy barrier for the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.com Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) often exhibit large NLO responses. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, providing a valuable tool for the rational design of new NLO materials. journaleras.comnih.gov

The key parameters that characterize the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com The magnitude of the first hyperpolarizability is a measure of the second-order NLO activity. The introduction of strong electron-donating and electron-withdrawing groups into a π-conjugated system can significantly enhance the ICT and, consequently, the β value.

The this compound molecule possesses a π-conjugated heterocyclic system and a potent electron-withdrawing trifluoromethyl group. mdpi.com This combination suggests that it could exhibit interesting NLO properties. Theoretical studies on other trifluoromethylated aromatic compounds have shown that the CF3 group can significantly enhance the first-order hyperpolarizability. acs.org For example, a computational study on 5-(trifluoromethyl)pyridine-2-thiol demonstrated that it is a promising candidate for NLO materials, with a calculated first hyperpolarizability value significantly greater than that of the standard reference material, urea. journaleras.com Computational evaluation of this compound would involve optimizing its geometry and then calculating its NLO properties using a suitable DFT functional and basis set.

Below is a representative data table of calculated NLO properties for related compounds to illustrate the expected data.

CompoundDipole Moment (μ) (Debye)Mean Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)
Urea (Reference)1.373.830.37
5-(Trifluoromethyl)pyridine-2-thiol3.38 (approx.)14.613.18
p-Cl Benzaldehyde2.13-8.20

This table includes data from various computational studies on related or reference compounds for illustrative purposes. journaleras.commdpi.com

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with a specific property, such as their biological activity or material characteristics. researchgate.net These models are typically developed using a series of related compounds for which the property of interest has been measured experimentally.

A review of the scientific literature indicates that while QSAR studies have been conducted on benzothiazole and benzo[d]isothiazole derivatives, these investigations have predominantly focused on biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. researchgate.netaip.orgdocumentsdelivered.comnih.gov For example, 3D-QSAR models have been developed to understand the structural requirements for the anticancer activity of benzothiazole derivatives. aip.org However, there is a notable absence of published QSAR studies focusing on the non-biological, material properties of this compound or its close analogues. Such studies could, in principle, be developed to predict properties like thermal stability, conductivity, or NLO response based on a set of molecular descriptors, but this area remains unexplored for this class of compounds.

Reactivity and Reaction Mechanisms of 6 Trifluoromethyl Benzo D Isothiazole

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The introduction of an electrophile to the benzene (B151609) ring of 6-(trifluoromethyl)benzo[d]isothiazole is a challenging transformation due to the presence of two deactivating moieties: the isothiazole (B42339) ring and the trifluoromethyl group. The trifluoromethyl group is a powerful deactivator and a meta-director in electrophilic aromatic substitution. libretexts.org This directing effect arises from the strong inductive electron withdrawal, which destabilizes the arenium ion intermediates when the positive charge is located on the carbon atom directly attached to the CF3 group (ortho and para positions). libretexts.org

Consequently, electrophilic aromatic substitution on this compound is predicted to occur primarily at the positions meta to the trifluoromethyl group, which are the C5 and C7 positions. The isothiazole ring itself is also an electron-withdrawing system, further deactivating the benzene ring towards electrophilic attack. The regiochemical outcome will be a balance of the directing effects of both the isothiazole fused ring and the trifluoromethyl group.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

PositionPredicted ReactivityRationale
C4LowDeactivated by the adjacent isothiazole ring.
C5HighMeta to the strongly deactivating CF3 group and less influenced by the isothiazole ring.
C7ModerateMeta to the CF3 group, but potentially sterically hindered and influenced by the isothiazole nitrogen.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient character of the this compound ring system makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly at positions activated by the trifluoromethyl group. rsc.orgnih.gov The reaction of nucleophiles with electron-deficient arenes can proceed faster at positions occupied by hydrogen compared to those with leaving groups. rsc.org

Furthermore, the isothiazole ring itself can be the site of nucleophilic attack, potentially leading to ring-opening reactions. The attack can occur at the sulfur atom or the C3 position, which is adjacent to the electronegative nitrogen atom. Such attacks can lead to cleavage of the N-S bond, a common reactivity pattern for isothiazoles. The specific outcome will depend on the nature of the nucleophile and the reaction conditions. libretexts.org

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, such as electrocyclic ring-opening or sigmatropic rearrangements, could also be envisioned, particularly under thermal or photochemical conditions. These reactions would likely involve the isothiazole portion of the molecule, leading to the formation of new heterocyclic or open-chain structures.

Metal-Mediated and Catalytic Transformations

The presence of both C-H and potentially C-X (where X is a halogen) bonds, along with the trifluoromethyl group, makes this compound a versatile substrate for metal-mediated and catalytic transformations. nih.govbeilstein-journals.orgnih.gov

Role of Transition Metals in C-X Bond Activations

Should a halogen be present on the benzisothiazole ring, transition metals, particularly palladium and copper, can catalyze cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group can influence the reactivity of the C-X bond, and its presence is generally well-tolerated in many coupling reactions. beilstein-journals.orgnih.gov

Examples of Potential Metal-Catalyzed Cross-Coupling Reactions:

Reaction TypeCatalyst (Example)Potential Product
Suzuki CouplingPd(PPh3)4Aryl-substituted this compound
Sonogashira CouplingPdCl2(PPh3)2, CuIAlkynyl-substituted this compound
Buchwald-Hartwig AminationPd(dba)2, BINAPAmino-substituted this compound

Stereochemical Outcomes of Catalytic Reactions

In cases where new stereocenters are formed during catalytic reactions, the stereochemical outcome can be influenced by the catalyst, ligands, and substrate. For instance, in asymmetric hydrogenations or other stereoselective transformations of derivatives of this compound, the bulky and electron-withdrawing nature of the trifluoromethyl group could play a role in directing the stereochemical course of the reaction. The development of stereoselective methods for the synthesis of substituted thiazoles has been reported, suggesting that similar strategies could be applied to benzisothiazole derivatives. nih.gov

Radical Reactions and Photochemical Pathways

The this compound molecule can also participate in radical and photochemical reactions. The trifluoromethyl group is a common participant in radical trifluoromethylation reactions, and the benzisothiazole core can undergo radical-mediated cyclizations and other transformations. mdpi.commdpi.comacs.org

Visible-light photoredox catalysis has emerged as a powerful tool for C-H trifluoromethylation, and it is conceivable that direct C-H trifluoromethylation of the benzisothiazole ring could be achieved using this methodology. rsc.org

Photochemical isomerization is a known reaction pathway for isothiazoles and related heterocycles. rsc.org Upon irradiation, this compound could potentially undergo isomerization to a benzothiazole (B30560) derivative or other isomeric structures through various proposed mechanisms, including internal cyclization-isomerization, ring contraction-ring expansion, or direct pathways. rsc.org The exact photochemical pathway would depend on the specific reaction conditions and the excited state properties of the molecule.

The Role of this compound in Advanced Materials Science

The heterocyclic compound this compound and its derivatives are emerging as significant building blocks in the field of advanced materials science. The unique electronic properties conferred by the trifluoromethyl group, an excellent electron acceptor, combined with the rigid benzisothiazole core, make these compounds highly valuable for a range of applications, from organic electronics to environmental remediation. This article explores the specific applications of this compound and its derivatives in organic electronics, their photophysical characteristics, aggregation-induced emission phenomena, and their role in coordination chemistry for metal sequestration.

6 Trifluoromethyl Benzo D Isothiazole As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The 6-(trifluoromethyl)benzo[d]isothiazole core is a stable platform that can be chemically manipulated to yield a variety of other heterocyclic systems. The reactivity of the isothiazole (B42339) ring itself, as well as the potential for functionalization on the benzene (B151609) ring, allows for its transformation into new scaffolds.

One major pathway involves the reductive cleavage of the N-S bond of the isothiazole ring, which can be followed by reaction with other reagents to form new ring systems. For example, derivatives of 2-aminobenzothiazole (B30445) are often used as precursors for more complex heterocycles like thiazolidinones. derpharmachemica.com By analogy, a substituted this compound could undergo ring-opening and subsequent cyclization reactions. For instance, reaction with α,β-unsaturated ketones or nitriles can lead to the formation of new fused ring systems like pyrido[2,1-b]benzothiazoles. rsc.org

Furthermore, the isothiazole ring can participate in cycloaddition and ring-transformation reactions. While less common than for other heterocycles, benzo[d]isothiazoles can be constructed from the cycloaddition of benzynes with 1,2,5-thiadiazoles. arkat-usa.org This suggests that the isothiazole ring in a pre-formed this compound could, under appropriate conditions, undergo transformations to yield different five- or six-membered heterocyclic structures.

A key strategy involves using functionalized derivatives, such as 3-aminobenzo[d]isothiazoles, as nucleophilic building blocks. These amines can be prepared via methods like the reaction of 2-fluorobenzonitriles with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org A 6-(trifluoromethyl) analog could be similarly prepared and then used to construct larger heterocyclic systems, such as pyrazoles or pyridones, through condensation reactions with appropriate diketones or ketoesters.

Table 1: Representative Transformations of the Benzo[d]isothiazole Core

Starting Material TypeReagentsProduct TypeReaction ClassReference
2-AminobenzothiazoleAromatic Aldehyde, Mercaptoacetic AcidBenzothiazole-substituted ThiazolidinoneCondensation/Cyclization derpharmachemica.com
2-Cyanomethyl-1,3-benzothiazoleα,β-Unsaturated NitrilePyrido[2,1-b]benzothiazoleCondensation/Cyclization rsc.org
2-Fluorobenzonitrile derivative1. Na2S 2. NH3, NaOClBenzo[d]isothiazol-3-amineNucleophilic Substitution/Cyclization arkat-usa.org

Construction of Polycyclic Aromatic Compounds

The planar and aromatic nature of the this compound scaffold makes it an excellent foundation for the synthesis of larger polycyclic aromatic compounds (PACs). Annulation reactions, where a new ring is fused onto the existing benzo[d]isothiazole core, are a primary method for achieving this.

A notable example of this strategy is the synthesis of benzo mdpi.comdoaj.orgisothiazolo[3,2-b]quinazolinones. This transformation is achieved through an N-S/C-S bond coupling reaction using molecular sulfur under basic conditions. arkat-usa.org Applying this methodology to a suitably functionalized this compound derivative would yield a complex, trifluoromethylated, four-ring heterocyclic system.

Another powerful technique is transition-metal-catalyzed oxidative annulation. For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur can form the benzo[d]isothiazole ring. arkat-usa.org A related strategy could involve the C-H activation of a pre-formed this compound to fuse additional aromatic or heteroaromatic rings. Visible-light-induced radical cascades also offer a modern approach to building polycyclic aza-heterocycles containing a trifluoromethyl group, demonstrating a viable pathway for complex cyclizations. mdpi.com

Furthermore, cyclopenta-fused polycyclic aromatic hydrocarbons can be synthesized from aryl-substituted anilines via an in-situ generated diazonium intermediate that undergoes intramolecular aromatic substitution. rsc.org A synthetic route starting with an aniline (B41778) tethered to a this compound could foreseeably produce novel, angular, fused polycyclic systems under mild conditions.

Table 2: Selected Annulation Reactions for Polycycle Synthesis

Substrate TypeKey ReagentsProduct ClassGeneral MethodReference
2-Amino-N-arylbenzamideS8, K2S2O8, K2CO3Benzo mdpi.comdoaj.orgisothiazolo[3,2-b]quinazolinoneN-S/C-S Bond Coupling arkat-usa.org
N-Alkenyl QuinazolinonesCF3Br, fac-Ir(ppy)3, lightTrifluoromethylated Polycyclic QuinazolinoneRadical Trifluoromethylation/Cyclization mdpi.com
2-Aryl-substituted AnilinestBuONOCyclopenta-fused Polycyclic Aromatic HydrocarbonIntramolecular Diazonium Coupling rsc.org

Introduction of Trifluoromethylated Benzo[d]isothiazole Moieties into Target Structures

For many applications, particularly in medicinal chemistry and materials science, it is desirable to append the entire this compound moiety as a substituent onto a larger molecular framework. This is typically accomplished using cross-coupling reactions, which require a "handle"—usually a halogen—on the building block.

The synthesis of halogenated benzo[d]isothiazoles, such as 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole, has been reported. arkat-usa.org This bromo-derivative is an ideal precursor for introducing the trifluoromethylated benzo[d]isothiazole core into other molecules. It can readily participate in a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) would form a new C-C bond, linking the benzo[d]isothiazole to another aromatic or olefinic system.

Heck Coupling: Reaction with an alkene would introduce an alkenyl substituent at the 6-position.

Buchwald-Hartwig Amination: Reaction with an amine would allow for the direct attachment of nitrogen-based functional groups or heterocyclic fragments.

Sonogashira Coupling: Reaction with a terminal alkyne would yield an alkynyl-substituted benzo[d]isothiazole, a versatile intermediate for further transformations.

These well-established reactions provide a reliable and modular approach to incorporate the this compound unit, allowing chemists to systematically explore its impact on the properties of a target molecule.

Table 3: Potential Cross-Coupling Applications of a Halogenated this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraR-B(OH)2Pd(PPh3)4, BaseAryl-ArylAryl-substituted benzo[d]isothiazole
HeckAlkenePd(OAc)2, Ligand, BaseAryl-VinylAlkenyl-substituted benzo[d]isothiazole
Buchwald-HartwigR2NHPd Catalyst, Ligand, BaseAryl-NitrogenAmino-substituted benzo[d]isothiazole
SonogashiraTerminal AlkynePd Catalyst, CuI, BaseAryl-AlkynylAlkynyl-substituted benzo[d]isothiazole

Strategic Retrosynthetic Applications

In the context of retrosynthesis, the this compound moiety is viewed as a valuable synthon. When planning the synthesis of a complex target molecule containing this group, chemists can disconnect the molecule at strategic points, leading back to a simplified, often commercially available, starting material.

The key retrosynthetic disconnections for a target containing the this compound unit often involve reversing the cross-coupling reactions described previously.

C-Aryl Disconnection: A bond between the benzo[d]isothiazole ring and another aryl or heteroaryl group is a prime candidate for disconnection. The corresponding retrosynthetic transform is a reversal of the Suzuki-Miyaura reaction. This leads to two simpler fragments: a halogenated this compound (e.g., the 6-bromo derivative) and an arylboronic acid.

C-N Disconnection: If the benzo[d]isothiazole is linked via a nitrogen atom, a Buchwald-Hartwig disconnection is applied. This simplifies the target into the halogenated benzo[d]isothiazole and the corresponding amine-containing fragment.

Annulation Disconnection: For a polycyclic system where the benzo[d]isothiazole is fused with other rings, a retro-annulation approach is used. For example, a benzo mdpi.comdoaj.orgisothiazolo[3,2-b]quinazolinone can be disconnected back to a functionalized 2-aminobenzamide (B116534) derivative, which itself can be further simplified. arkat-usa.org

Photophysical and Electrochemical Properties of 6 Trifluoromethyl Benzo D Isothiazole and Its Derivatives

Absorption Characteristics and Electronic Transitions

The absorption of ultraviolet and visible light by molecules like 6-(Trifluoromethyl)benzo[d]isothiazole and its derivatives is dictated by the promotion of electrons from lower to higher energy molecular orbitals. These electronic transitions, typically of the π → π* and n → π* type, are sensitive to the molecular structure and the solvent environment.

For many benzothiazole (B30560) derivatives, the absorption spectra exhibit distinct bands corresponding to these transitions. For instance, studies on various benzothiazole derivatives show absorption peaks typically in the range of 330-340 nm, which are attributed to π → π* transitions. niscpr.res.in The presence of a trifluoromethyl group, a potent electron-withdrawing substituent, is expected to influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption maxima. Computational studies on benzothiazole derivatives have shown that substituents can significantly tune the HOMO-LUMO energy gap. researchgate.net

In a study of a related derivative, ((Z)-(Difluoroboryloxy)[p-(trifluoromethyl)phenyl]methylene[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine), the main absorption band is observed between 340 and 370 nm. The substitution of a hydrogen atom with a trifluoromethyl group on the benzothiazole ring was noted to have a very mild impact on both the absorption position and the band shape.

Emission Properties: Fluorescence and Phosphorescence

Following light absorption, excited molecules can relax to the ground state through various radiative and non-radiative pathways. Fluorescence and phosphorescence are the two main forms of radiative decay, providing valuable information about the excited state properties of a molecule.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

For benzothiazole-based compounds, these properties are highly dependent on the molecular structure and substitution pattern. A study on a series of benzothiazole-difluoroborate derivatives demonstrated that fluorescence quantum yields can be significantly controlled by peripheral substitution. In a derivative containing the 6-(trifluoromethyl)-1,3-benzothiazole moiety, the quantum yield was found to be highly sensitive to the nature of other substituents on the molecule.

Research on other trifluoromethyl-substituted heterocyclic compounds has also highlighted the role of the CF3 group. In some cases, it can enhance fluorescence, while in others, it may lead to quenching. For example, some trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been investigated as materials for electroluminescent applications, indicating their potential for efficient emission.

Table 1: Photophysical Data for a 6-(Trifluoromethyl)benzothiazole Derivative

Compound Absorption Max (nm) Emission Max (nm)

Note: Data extracted from studies on a specific derivative and may not be representative of the parent compound.

Stokes Shifts and Environmental Sensitivity

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The emission properties of many fluorescent dyes are also sensitive to the polarity of their environment, a phenomenon known as solvatochromism.

In a series of benzothiazole-phenoxazine emitters, the emission spectra showed a strong red-shift upon increasing solvent polarity, which is indicative of a charge-transfer (CT) character in the excited state. This environmental sensitivity can be exploited for sensing applications. While specific data on the Stokes shift and environmental sensitivity of this compound are not available, the presence of the electron-withdrawing trifluoromethyl group suggests that it likely possesses a significant dipole moment and may exhibit solvatochromic behavior.

Electrochemical Redox Behavior

The electrochemical properties of a molecule, specifically its oxidation and reduction potentials, are critical for understanding its electronic structure and for its application in electronic devices. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of compounds. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a molecule, providing information about the energies of the HOMO and LUMO levels. Chronoamperometry, which measures the current as a function of time at a fixed potential, can provide insights into the kinetics of electrochemical reactions.

While specific CV or chronoamperometry studies on this compound are not reported in the reviewed literature, the general methodology is well-established for related heterocyclic compounds. mdpi.comjyoungpharm.org These studies typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and using a three-electrode system.

Determination of Oxidation and Reduction Potentials

The oxidation potential of a molecule is related to the energy of its Highest Occupied Molecular Orbital (HOMO), while the reduction potential is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO levels of the benzisothiazole core. This would make the compound more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to the unsubstituted parent compound.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the HOMO and LUMO energies, which can then be correlated with experimental redox potentials. researchgate.netnih.govresearchgate.netresearchgate.net For a series of benzothiazole derivatives, DFT calculations have been employed to predict their electronic properties and charge transport characteristics. researchgate.net Such theoretical calculations would be highly valuable for estimating the redox potentials of this compound in the absence of experimental data.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
((Z)-(Difluoroboryloxy)[p-(trifluoromethyl)phenyl]methylene[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine)
2-azidobenzothiazoles
benzothiazole-phenoxazine
6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole

Correlation with Electronic Structure and Frontier Orbitals

The electronic properties of this compound are intrinsically linked to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The trifluoromethyl group, being a strong electron-withdrawing moiety, tends to lower both the HOMO and LUMO energy levels. This effect is a key determinant of the compound's absorption and emission characteristics, as well as its electrochemical stability.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such molecules. For related benzothiazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO is often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer (ICT) upon excitation. nbu.edu.sa In the case of this compound, the HOMO is expected to be distributed over the benzothiazole ring system, while the LUMO would likely have significant contributions from the trifluoromethyl group, facilitating ICT from the aromatic core to the electron-accepting CF3 group.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the maximum absorption wavelength (λmax) of the molecule. A smaller energy gap generally corresponds to a longer absorption wavelength. The introduction of the CF3 group can modulate this gap. For instance, in a series of D-π-A configured bifluorenylidene-based chromophores, the introduction of electron-withdrawing groups led to a decrease in the HOMO-LUMO gap, resulting in a red-shift in the absorption spectra. researchgate.net

The electrochemical behavior, particularly the oxidation and reduction potentials, is also directly related to the HOMO and LUMO energies, respectively. A lower HOMO energy implies a higher oxidation potential, making the compound more resistant to oxidation. Conversely, a lower LUMO energy suggests a lower reduction potential, making the compound easier to reduce. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is therefore expected to increase its oxidative stability and facilitate its reduction.

Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Vinyl-1,3-benzothiazole--4.70
2-(2-Pyridyl)-1,3-benzothiazole---
1,3-Benzothiazole-2-carboxaldehyde--3.95
1,3-Benzothiazole-2-carbonyl fluoride---

Data adapted from DFT calculations on related 1,3-benzothiazole derivatives. nbu.edu.sa The specific values for this compound would require dedicated computational analysis.

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways, collectively known as excited state dynamics, determine the molecule's photophysical properties, such as fluorescence quantum yield and lifetime. These processes are complex and can involve a combination of radiative and non-radiative decay channels.

The primary excited state formed upon photoexcitation is typically a singlet state (S1). From this state, the molecule can return to the ground state (S0) via several pathways:

Fluorescence: Radiative decay from S1 to S0, resulting in the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). This is often a competing process with fluorescence.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, most commonly from a singlet state to a triplet state (e.g., S1 to T1). The presence of heavy atoms or specific molecular geometries can enhance the rate of ISC.

Intramolecular Charge Transfer (ICT): As mentioned previously, the electronic structure of this compound suggests the possibility of ICT upon excitation. In polar solvents, the ICT state can be stabilized, leading to a large Stokes shift (the difference between the absorption and emission maxima) and solvent-dependent emission properties. rsc.org

Once populated, the triplet state (T1) can also decay back to the ground state:

Phosphorescence: Radiative decay from T1 to S0. This process is spin-forbidden and therefore typically occurs on a much longer timescale than fluorescence.

Non-radiative decay: The triplet state can also decay non-radiatively to the ground state.

The excited state dynamics of related heterocyclic compounds, such as 6-thioguanine, have been shown to involve decay to a dark state, possibly a triplet state, with rates dependent on the specific tautomeric form and excitation wavelength. nih.gov Similar complex decay pathways, potentially involving different conformers or excited state geometries, could be anticipated for this compound. rsc.org

Future Research Directions and Unexplored Avenues for 6 Trifluoromethyl Benzo D Isothiazole

Development of Novel and Sustainable Synthetic Methodologies

While methods for synthesizing benzo[d]isothiazoles exist, future research should focus on developing more efficient, sustainable, and economically viable routes specifically for 6-(Trifluoromethyl)benzo[d]isothiazole. Current synthetic strategies for related benzisothiazole and benzothiazole (B30560) structures often rely on multi-step procedures or harsh reaction conditions. arkat-usa.orgscribd.com

Future avenues for exploration include:

Catalyst-Free and Green Synthesis: Expanding on catalyst-free methods developed for other benzothiazoles, which utilize green solvents like ethanol (B145695) and operate at room temperature, could offer a more environmentally benign pathway. bohrium.com Such methods boast high atom economy, produce nearly quantitative yields, and eliminate toxic waste and the need for catalyst separation. bohrium.com

Transition-Metal-Free Reactions: The development of methods using elemental sulfur and simple bases under transition-metal-free conditions, which has been successful for other 1,2-benzisothiazoles, presents a cost-effective and sustainable alternative. rsc.org

Advanced Catalytic Systems: Investigating novel catalytic systems, such as copper (II) salts or recyclable nano-nickel ferrite (B1171679) catalysts, could provide efficient pathways from readily available starting materials like 2-halobenzamides. arkat-usa.orgnih.gov

Photochemical and Electrochemical Synthesis: These emerging techniques, which have been applied to the synthesis of benzo[d]isothiazol-3(2H)-ones, represent a significant frontier. nih.gov An electrochemical approach, for instance, could enable dehydrogenative cyclization via intramolecular N–S bond formation in an undivided cell, using electricity as a clean reagent and producing hydrogen gas as the only byproduct. nih.gov

Advanced Spectroscopic Characterization Under Extreme Conditions

The fundamental properties of this compound have been characterized under standard conditions. However, its behavior under extreme conditions (e.g., high pressure, low temperature, intense electric or magnetic fields) remains uncharted territory. Such studies are crucial for understanding its stability, conformational dynamics, and electronic properties, which could pave the way for its use in advanced materials.

Future research should involve:

Cryo-Spectroscopy: Utilizing techniques like cryogenic IR and UV-Vis spectroscopy to trap and study reactive intermediates or specific conformers of the molecule.

High-Pressure NMR and Raman Spectroscopy: Probing the effects of high pressure on the molecular structure, bond lengths, and vibrational modes to understand its compressibility and structural stability.

Time-Resolved Spectroscopy: Employing femtosecond or picosecond laser pulses to investigate the excited-state dynamics, such as intersystem crossing and fluorescence/phosphorescence lifetimes, which is critical for applications in optoelectronics.

High-Throughput Computational Screening for New Chemical Properties

Computational chemistry offers a powerful tool for predicting the properties and potential applications of molecules before engaging in extensive laboratory synthesis and testing. mdpi.comresearchgate.net High-throughput computational screening can rapidly evaluate this compound and its virtual derivatives for a wide range of applications.

Key areas for computational investigation include:

Predicting Biological Activity: Using diversity-based high-throughput virtual screening (D-HTVS) to dock the molecule against libraries of biological targets, such as kinases or protein-protein interaction sites, to identify potential therapeutic applications. nih.govresearchgate.net This approach has been used to identify novel inhibitors for various diseases. nih.gov

DFT Calculations: Employing Density Functional Theory to calculate key electronic properties. mdpi.comresearchgate.net As observed in related trifluoromethyl-substituted benzothiazoles, the CF3 group is expected to lower the HOMO-LUMO energy gap, which influences the molecule's reactivity and electronic characteristics. researchgate.net

ADMET Prediction: In silico screening for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles, saving time and resources. ajgreenchem.com

Table 1: Potential Properties for Computational Screening of this compound Derivatives

Property Class Specific Parameters to Screen Potential Application Area
Electronic Properties HOMO/LUMO Energy Gap, Electron Affinity, Ionization Potential Organic Electronics, Photovoltaics
Pharmacological Properties Binding Affinity to Kinases, Receptors, Enzymes Drug Discovery, Agrochemicals
Material Properties Polarizability, Hyperpolarizability, Thermal Stability Non-linear Optics, High-Performance Polymers
Safety Profile Predicted Toxicity, Mutagenicity, Carcinogenicity Pharmaceuticals, Consumer Products

Integration into Emerging Functional Materials

The unique electronic properties conferred by the trifluoromethyl group, combined with the rigid, heteroaromatic benzo[d]isothiazole core, make this compound an attractive building block for novel functional materials.

Future research should focus on:

Polymer Chemistry: Incorporating the this compound moiety as a monomer or a pendant group in polymers. This could lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties for use in aerospace or microelectronics.

Organic Electronics: Exploring its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trifluoromethyl group can influence charge transport and energy levels, potentially leading to more efficient and stable devices.

Bioactive Materials: Covalently linking the scaffold to surfaces or nanoparticles to create materials with antifungal or antibacterial properties, leveraging the known bioactivity of the benzothiazole scaffold. nih.gov

Exploration of Unconventional Reactivity Patterns

The reactivity of the this compound ring system is not fully understood. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electron density of the aromatic ring, potentially enabling novel and unconventional chemical transformations.

Unexplored avenues include:

Site-Selective Functionalization: Investigating late-stage C-H activation or functionalization at positions on the benzene (B151609) ring that are electronically activated or deactivated by the trifluoromethyl group and isothiazole (B42339) ring.

Ring-Opening Chemistry: Exploring conditions that could lead to selective opening of the isothiazole ring, providing access to novel sulfur- and nitrogen-containing linear structures that are otherwise difficult to synthesize.

Pericyclic Reactions: Studying the dienophilic or dipolarophilic nature of the molecule in cycloaddition reactions to construct more complex polycyclic heterocyclic systems.

Catalyst Development Utilizing the Benzo[d]isothiazole Scaffold

Heterocyclic compounds are frequently used as ligands in transition-metal catalysis. The benzo[d]isothiazole scaffold, with its nitrogen and sulfur heteroatoms, offers potential coordination sites for metal centers.

Future research in this area could involve:

Ligand Synthesis: Synthesizing derivatives of this compound designed to act as bidentate or monodentate ligands for various transition metals (e.g., Palladium, Rhodium, Iridium). The trifluoromethyl group could be used to tune the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Asymmetric Catalysis: Developing chiral versions of the this compound scaffold. These chiral ligands could be instrumental in creating novel catalysts for asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals and fine chemicals.

Scaffold-Hopping Applications: Using the benzo[d]isothiazole core as a starting point for "scaffold hopping" to design new classes of catalysts or bioactive molecules by replacing parts of a known active molecule with the isothiazole ring system. researchgate.net This strategy has been applied to discover novel inhibitors targeting protein-protein interactions. nih.gov

Q & A

Basic: What are the standard synthetic routes for 6-(trifluoromethyl)benzo[d]isothiazole, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves coupling trifluoromethyl groups to benzo[d]isothiazole scaffolds via nucleophilic substitution or transition metal-catalyzed cross-coupling. A representative method includes reacting tetrachloromonospirocyclotriphosphazenes with trifluoromethyl-containing amines under inert conditions (e.g., THF, triethylamine) at room temperature for 3 days. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove triethylammonium chloride salts. Purification employs column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) . Alternative catalyst-free methods for derivatives involve oxyhalogenation of alkynes with N–X reagents, yielding trans-selective products after refluxing in THF/Et3N and recrystallization .

Basic: How is the crystal structure of this compound derivatives validated?

Methodological Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of solvent (e.g., ethanol or THF). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structural refinement is performed with SHELXL, incorporating new features for handling disorder in trifluoromethyl groups or sulfur atoms. Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 software. For example, planar coordination geometries in metal complexes are confirmed via bond angle deviations (< 5°) .

Advanced: How can regioselectivity challenges in trifluoromethylation of benzo[d]isothiazole be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT, Gaussian 09) predict electrophilic aromatic substitution (EAS) reactivity, identifying para/ortho positions for trifluoromethylation. Experimentally, directing groups (e.g., nitro or amino) enhance selectivity. For example, palladium-catalyzed C–H activation with CF3Br in DMF at 80°C under CO atmosphere achieves >80% para-selectivity. Post-synthetic modifications (e.g., deprotection of directing groups) yield the final product .

Advanced: What computational strategies optimize this compound derivatives for dual-target pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to assess binding to targets like dopamine D3 (D3R) and μ-opioid (MOR) receptors. Scaffold hopping—replacing 2,3-dichlorophenyl piperazine with 3-(piperazin-1-yl)benzo[d]isothiazole—improves selectivity. Pharmacokinetic properties (logP, CNS permeability) are predicted via SwissADME. In vitro validation includes radioligand displacement assays (Ki < 10 nM for D3R) .

Advanced: How do metal coordination properties of benzo[d]isothiazole derivatives compare to isoxazole analogues?

Methodological Answer:
Stability constants (logK) of metal complexes (Co<sup>II</sup>, Ni<sup>II</sup>, Cu<sup>II</sup>) are determined via potentiometric titrations (pH 2–12, 25°C). Benzo[d]isothiazole forms more stable complexes than isoxazole due to sulfur’s d-orbital participation in π-backbonding. For example, Cu<sup>II</sup>-isothiazole complexes show logK values 1.5–2.0 units higher than isoxazole counterparts. UV-Vis spectroscopy (λmax 600–700 nm) confirms octahedral geometry in solution .

Basic: What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:
Follow JIS Z 7253:2019 guidelines. Use PPE (nitrile gloves, lab coat, goggles) in fume hoods. For inhalation exposure, move to fresh air; persistent symptoms require medical attention. Skin contact mandates washing with soap/water for 15 minutes. Eye exposure requires irrigation with saline for 20 minutes. Do not induce vomiting upon ingestion—administer activated charcoal (1 g/kg) and seek immediate toxicology consultation .

Advanced: How can photochemical permutation methods diversify benzo[d]isothiazole derivatives?

Methodological Answer:
UV light (365 nm) induces isomerization of azole precursors (e.g., indazole → benzo[d]isothiazole) in acetonitrile at 20°C. Quantum yield (Φ) is measured via actinometry. The method avoids harsh reagents and enables access to sterically hindered derivatives. For example, this compound-1,1-dioxide is synthesized in 72% yield with 95% purity (HPLC, C18 column) .

Advanced: What role does benzo[d]isothiazole play in CDK8/19 inhibitor design?

Methodological Answer:
The scaffold’s planar structure inhibits ATP-binding pockets. Derivatives like 4,5-dihydrothieno[3′,4′:3,4]benzo[1,2-d]isothiazole are synthesized via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O). IC50 values (nM range) are determined via kinase assays (Caliper LabChip). Co-crystallization with CDK8 (PDB: 5FGK) confirms hydrophobic interactions with Leu98 and Glu66 .

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